N-(quinoxalin-6-ylmethyl)ethanamine N-(quinoxalin-6-ylmethyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13067362
InChI: InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3
SMILES: CCNCC1=CC2=NC=CN=C2C=C1
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

N-(quinoxalin-6-ylmethyl)ethanamine

CAS No.:

Cat. No.: VC13067362

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

N-(quinoxalin-6-ylmethyl)ethanamine -

Specification

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name N-(quinoxalin-6-ylmethyl)ethanamine
Standard InChI InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3
Standard InChI Key HXYKPTBTDRETGP-UHFFFAOYSA-N
SMILES CCNCC1=CC2=NC=CN=C2C=C1
Canonical SMILES CCNCC1=CC2=NC=CN=C2C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Quinoxalin-6-ylmethyl)ethanamine consists of a quinoxaline ring system fused to an ethanamine group through a methylene bridge at the 6-position. Quinoxaline itself is a bicyclic aromatic compound comprising two nitrogen atoms at the 1,4-positions of a benzene ring . The substitution pattern at the 6-position is critical for modulating electronic and steric properties, which influence reactivity and biological interactions . The ethanamine side chain introduces a basic amine group, enhancing solubility and potential for hydrogen bonding with biological targets .

Molecular Formula: The compound’s molecular formula is inferred as C₁₁H₁₂N₃, derived from the quinoxaline backbone (C₈H₆N₂) combined with the methyl-ethanamine substituent (C₃H₆N).

Physicochemical Characteristics

While explicit data for N-(quinoxalin-6-ylmethyl)ethanamine are unavailable, analogs such as 2-(furan-2-yl)-N-(quinoxalin-2-ylmethyl)ethanamine (C₁₅H₁₅N₃O) provide a reference framework . Key properties likely include:

  • Molecular Weight: ~178.24 g/mol

  • Lipophilicity: Moderate (LogP ~2.1–2.5), influenced by the aromatic quinoxaline core and polar amine group .

  • Solubility: Enhanced water solubility compared to unsubstituted quinoxalines due to the protonatable amine .

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-(quinoxalin-6-ylmethyl)ethanamine can be extrapolated from methods used for analogous quinoxaline derivatives:

  • Reductive Amination:
    Quinoxaline-6-carbaldehyde reacts with ethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .

    Quinoxaline-6-carbaldehyde+CH₃CH₂NH₂NaBH₃CNN-(Quinoxalin-6-ylmethyl)ethanamine\text{Quinoxaline-6-carbaldehyde} + \text{CH₃CH₂NH₂} \xrightarrow{\text{NaBH₃CN}} \text{N-(Quinoxalin-6-ylmethyl)ethanamine}
  • Nucleophilic Substitution:
    Halogenated quinoxaline derivatives (e.g., 6-chloromethylquinoxaline) may undergo substitution with ethanamine under basic conditions .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 6-position requires directing groups or protective strategies .

  • Purification: Separation from byproducts (e.g., dialkylated amines) may necessitate chromatographic techniques .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosterism: The quinoxaline ring may serve as a bioisostere for phenyl or pyridine groups, optimizing pharmacokinetics .

  • Structure-Activity Relationships (SAR):

    • Electron-withdrawing groups at the 6-position enhance antitubercular activity .

    • Alkylamine side chains improve solubility and target engagement .

Comparative Analysis with Analogous Compounds

CompoundBiological ActivityKey FeatureSource
2-(Furan-2-yl)-N-(quinoxalin-2-ylmethyl)ethanamineAntimicrobialFuran substituent
3-(4-Methylthiazol-2-yl)-4-(quinoxalin-6-yl)pyrazoleTGF-β inhibition (IC₅₀: 0.2 µM)Thiazole moiety
Quinoxaline-2-carboxamideAnti-TB (IC₉₀: 1.07 µM)Carboxamide group

Future Perspectives and Research Directions

  • Targeted Synthesis: Developing regioselective methods to functionalize the quinoxaline ring at the 6-position.

  • In Vitro Screening: Evaluating N-(quinoxalin-6-ylmethyl)ethanamine against panels of bacterial, cancer, and inflammatory cell lines.

  • Computational Modeling: Docking studies to predict interactions with ALK5 kinase or LOX enzymes .

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